4,5-Dichloro-2-nitroaniline is a chemical compound with the formula C6H4Cl2N2O2. It is a white to slightly yellow powder with a melting point of 177-179 °C []. Several methods have been reported for its synthesis, including nitration of 4,5-dichloroaniline and chlorination of 2-nitroaniline [].
,5-Dichloro-2-nitroaniline has been used as a starting material for the synthesis of various organic compounds, including:
4,5-Dichloro-2-nitroaniline is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring, specifically at the 4 and 5 positions relative to the amino group at the 2 position. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and crop protection agents due to its unique chemical properties and reactivity .
These reactions highlight its versatility as a building block in organic chemistry .
Several methods for synthesizing 4,5-dichloro-2-nitroaniline have been documented:
These synthesis routes underscore the compound's significance in industrial applications.
4,5-Dichloro-2-nitroaniline serves multiple purposes:
The compound's versatility enhances its relevance across different sectors .
Interaction studies involving 4,5-dichloro-2-nitroaniline focus on its reactivity with various biological systems and chemical agents. For instance:
Such studies are essential for understanding the safety and efficacy of products containing this compound .
Several compounds share structural or functional similarities with 4,5-dichloro-2-nitroaniline. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,4-Dichloroaniline | Chlorine at positions 3 and 4 on the aniline ring | Often used as a precursor for various derivatives |
| 2,4-Dichloroaniline | Chlorine at positions 2 and 4 | Used primarily in dye manufacturing |
| 2-Nitroaniline | Nitro group at position 2 | Simpler structure; serves as a starting material for more complex syntheses |
| 3-Nitroaniline | Nitro group at position 3 | Similar reactivity but different applications |
These compounds illustrate the diversity within this chemical family while highlighting the unique positioning of chlorine and nitro groups that define their reactivity and applications .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard